molecular formula C16H11FN2O4S B4082962 4-fluoro-N-(5-nitronaphthalen-1-yl)benzenesulfonamide

4-fluoro-N-(5-nitronaphthalen-1-yl)benzenesulfonamide

Cat. No.: B4082962
M. Wt: 346.3 g/mol
InChI Key: DTWFOPCPUPNTOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(5-nitronaphthalen-1-yl)benzenesulfonamide is an organic compound with the molecular formula C16H11FN2O4S. This compound is characterized by the presence of a fluorine atom, a nitro group, and a benzenesulfonamide moiety attached to a naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(5-nitronaphthalen-1-yl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(5-nitronaphthalen-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

    Reduction: 4-fluoro-N-(5-aminonaphthalen-1-yl)benzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-(5-nitronaphthalen-1-yl)benzenesulfonamide is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-fluoro-N-(5-nitronaphthalen-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro and fluorine groups can enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(5-aminonaphthalen-1-yl)benzenesulfonamide: A reduced form of the compound with an amino group instead of a nitro group.

    4-fluoro-N-(5-chloronaphthalen-1-yl)benzenesulfonamide: A derivative with a chlorine atom instead of a nitro group.

Uniqueness

4-fluoro-N-(5-nitronaphthalen-1-yl)benzenesulfonamide is unique due to the presence of both a nitro group and a fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

4-fluoro-N-(5-nitronaphthalen-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O4S/c17-11-7-9-12(10-8-11)24(22,23)18-15-5-1-4-14-13(15)3-2-6-16(14)19(20)21/h1-10,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWFOPCPUPNTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-(5-nitronaphthalen-1-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-fluoro-N-(5-nitronaphthalen-1-yl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-fluoro-N-(5-nitronaphthalen-1-yl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-fluoro-N-(5-nitronaphthalen-1-yl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-fluoro-N-(5-nitronaphthalen-1-yl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-fluoro-N-(5-nitronaphthalen-1-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.